Phenethylphosphinic acid
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry is a broad and vital field that studies organic compounds containing phosphorus-carbon bonds. wikipedia.org These compounds are diverse in structure and application, ranging from pesticides and pharmaceuticals to catalysts and advanced materials. wikipedia.orgontosight.ai Within this extensive class, compounds are often categorized based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. wikipedia.org
Phenethylphosphinic acid belongs to the family of phosphinic acids. A defining characteristic of phosphinic acids is the presence of two direct phosphorus-carbon (P-C) bonds and one phosphorus-hydrogen (P-H) or phosphorus-oxygen (P-OH) bond, along with a phosphoryl (P=O) group. wikipedia.org They are distinct from phosphonic acids, which have only one P-C bond, and phosphoric acid esters, which typically have no P-C bonds. wikipedia.org The presence of the phenethyl group (a two-carbon chain attached to a phenyl ring) in this compound provides specific steric and electronic properties that influence its reactivity and potential applications. Research has demonstrated its synthesis from precursors like red phosphorus and styrene, directly creating the this compound structure. researchgate.net
Significance and Research Trajectories of this compound
The significance of this compound in current research is multifaceted, with primary investigations focusing on its role as a bioisostere and its utility in synthetic chemistry.
One of the most prominent research trajectories for this compound is its evaluation as a carboxylic acid isostere. acs.org In medicinal chemistry, isosteres are functional groups that are modified to enhance a molecule's physicochemical or pharmacological properties while maintaining features critical for biological activity. acs.org The phosphinic acid group can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid. A systematic study comparing 35 phenylpropionic acid derivatives found that replacing the carboxylic acid with various surrogates, including the phosphinic acid moiety, led to a considerable variation in physicochemical properties such as pKa. acs.org This modulation is a crucial aspect of compound optimization in drug design.
Detailed research has been conducted on the synthesis of this compound and its derivatives. One documented synthetic route involves the reaction of a Grignard reagent with a phosphorus-containing electrophile, as detailed in the table below. acs.orgnih.gov
| Step | Reactant/Reagent | Solvent | Conditions |
|---|---|---|---|
| 1 | Diethylchlorophosphite | Anhydrous Et₂O | Cooled to 5 °C under N₂ |
| 2 | Phenethylmagnesium chloride (1.0 M in THF) | Anhydrous Et₂O / THF | Added dropwise, maintaining temperature between 0–10 °C |
| 3 | Reaction Mixture | - | Stirred at room temperature for 16 hours |
| 4 | Filtration and Concentration | - | Filtered under N₂ and concentrated in vacuo |
Furthermore, phosphinic acids in general are explored for their utility as ligands in metal-catalyzed reactions and as versatile intermediates for constructing more complex molecules. ontosight.ai The unique structural and electronic properties conferred by the phosphorus center make them valuable in catalysis, influencing the efficiency and selectivity of chemical transformations. ontosight.ai While specific catalytic applications of this compound are an emerging area, the broader research into phosphinic acids suggests a promising future trajectory in materials science and catalysis. ontosight.aiontosight.ai
Structure
3D Structure
Properties
CAS No. |
86552-40-1 |
|---|---|
Molecular Formula |
C8H10O2P+ |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
hydroxy-oxo-(2-phenylethyl)phosphanium |
InChI |
InChI=1S/C8H9O2P/c9-11(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/p+1 |
InChI Key |
OSEXMMDMNNQLFC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)CC[P+](=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Phenethylphosphinic Acid
Established and Novel Approaches to Phenethylphosphinic Acid Synthesis
The synthesis of this compound and its derivatives can be achieved through several established and emerging methodologies. A conventional approach involves the use of Grignard reagents. Specifically, this compound can be prepared by reacting diethylchlorophosphite with phenethylmagnesium chloride in an ether solvent. acs.orgnih.gov This method provides a direct route to the target compound.
More recent and atom-economical strategies focus on the direct addition of phosphorus-containing compounds across unsaturated bonds. nih.gov One such method is the hydrophosphinylation of alkenes, where a P-H bond from a reagent like hypophosphorous acid (H₃PO₂) adds across the double bond of a substrate such as styrene. nih.govnih.gov This can be achieved using various catalytic systems and represents a greener approach as it reduces the number of synthetic steps and byproducts. liverpool.ac.ukthieme-connect.com Palladium-catalyzed cross-coupling reactions of anilinium hypophosphite with appropriate electrophiles also offer a straightforward synthesis of monosubstituted phosphinic acids. organic-chemistry.org
Significant research has been dedicated to the stereoselective synthesis of phosphinic acid analogues, particularly α-amino-C-phosphinic acids, which are isosteres of α-amino acids. nih.govresearchgate.net A widely used strategy is the nucleophilic addition of H-phosphinates to chiral imines, a process similar to the Pudovik reaction. nih.govresearchgate.net This reaction is highly valuable because the addition of the phosphinate to the prochiral C=N bond of the imine can generate two new stereogenic centers simultaneously: one at the α-carbon and one at the phosphorus atom. nih.gov
The diastereoselectivity of this addition is often high and can be rationalized by considering the most stable conformation of the chiral imine, where the nucleophilic attack occurs from the less sterically hindered face. nih.gov While the phosphorus chirality is generated during the addition, it is typically lost upon hydrolysis to the final phosphinic acid. nih.gov Enzymatic resolution methods have also been employed to obtain enantiomerically pure α-amino-C-phosphinic acids. nih.gov
Catalysis, particularly using transition metals, is central to modern methods for constructing phosphinic acids. nih.gov Palladium complexes are highly effective for hydrophosphinylation and cross-coupling reactions. For instance, a system using Pd₂(dba)₃ with the Xantphos ligand can catalyze the reaction between hypophosphorous acid and alkenes. liverpool.ac.uk Similarly, Pd(OAc)₂ with the dppp (B1165662) ligand has been shown to be a superior catalyst system for the cross-coupling of anilinium hypophosphite with aryl halides and triflates, minimizing unwanted side reactions. organic-chemistry.org
Nickel-based catalysts have also been developed for the hydrophosphinylation of both alkenes and alkynes. nih.govtcu.edu For alkene hydrophosphinylation, nickel chloride can be pre-activated to a Ni(0) species, which is stabilized by a bisphosphine ligand like dppe, enabling the reaction to proceed at room temperature. tcu.edu Furthermore, manganese-promoted additions of H-phosphinates to unsaturated compounds provide another catalytic route. tcu.edu These catalytic methods offer efficient and selective pathways to form the C-P bond under milder conditions than traditional methods. nih.gov
| Catalyst System | Reaction Type | Substrate Example | Reagent | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | Hydrophosphinylation | Alkene/Alkyne | Hypophosphorous Acid (H₃PO₂) | liverpool.ac.uk |
| Pd(OAc)₂ / dppp | Cross-Coupling | Aryl Iodide | Anilinium Hypophosphite | organic-chemistry.org |
| NiCl₂ / dppe | Hydrophosphinylation | Alkene | Alkyl Hypophosphite | tcu.edu |
| Mn(OAc)₂ | Hydrophosphinylation | Alkene | H-phosphinates | tcu.edu |
Reaction Mechanisms Governing this compound Formation
The formation of the carbon-phosphorus bond, the key step in synthesizing this compound, can proceed through different mechanistic pathways, primarily categorized as radical or ionic mechanisms. The operative mechanism is highly dependent on the reagents, catalysts, and reaction conditions employed.
Free-radical addition represents a major pathway for C-P bond formation, particularly in the hydrophosphinylation of alkenes. scispace.com This process can be initiated by radical initiators like peroxides or via a silver(I)-triggered system. nih.govscispace.com The mechanism involves the generation of a phosphorus-centered radical from an H-P(O) compound. This radical then adds to the alkene (e.g., styrene) double bond, typically at the less substituted carbon, to form a more stable carbon-centered radical intermediate. scispace.comnih.gov This intermediate then abstracts a hydrogen atom from another molecule of the H-P(O) compound to yield the final anti-Markovnikov addition product and propagate the radical chain. nih.gov
More recently, photocatalytic methods have been developed that generate electrophilic phosphorus-centered radicals. nih.govnsf.gov In a polarity-reversal cascade, this electrophilic radical adds to an alkene, creating a nucleophilic carbon-centered radical, which can then react with an electrophilic partner. nih.gov
Alternatively, C-P bond formation can occur via ionic mechanisms. The Arbuzov reaction and its variants are classic examples. acs.org In some amidoalkylation reactions leading to phosphinic acids, the mechanism is proposed to involve the in-situ generation of a trivalent phosphorus species which then acts as a nucleophile, attacking an electrophilic iminium cation in an Arbuzov-type process. acs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions are believed to proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-X bond of the electrophile and the P-H bond of the phosphinic acid source, followed by reductive elimination to form the C-P bond and regenerate the catalyst. organic-chemistry.org
Reaction conditions play a critical role in determining the outcome and selectivity of phosphinic acid synthesis. In catalytic systems, the choice of ligand and solvent can profoundly influence regioselectivity. For example, in the palladium-catalyzed hydrophosphinylation of terminal alkynes, the use of different ligands and solvents can selectively yield either the linear E-1-alkenyl-H-phosphinates or the branched 2-alkenyl-H-phosphinates. nih.gov
The addition of acidic co-catalysts can also alter the reaction pathway. In some palladium-catalyzed additions to alkynes, the presence of a trace amount of phosphinic acid can switch the regioselectivity from the expected linear product to the Markovnikov addition product. nih.gov This is proposed to occur via a modified palladium species that alters the mechanism of addition. nih.gov In free-radical additions to alkenes, the reaction conditions are set to favor the anti-Markovnikov product and suppress polymerization, often by using an excess of the H-phosphonate reagent. nih.gov The choice of initiator (e.g., chemical vs. photochemical) can also impact the efficiency and scope of these radical transformations. scispace.comnih.gov
| Reaction Type | Variable Condition | Effect on Outcome | Example | Reference |
|---|---|---|---|---|
| Pd-catalyzed Hydrophosphinylation | Ligand and Solvent | Controls regioselectivity (linear vs. branched) | Addition of H-phosphinates to terminal alkynes | nih.gov |
| Pd-catalyzed Hydrophosphinylation | Acidic Additive | Switches regioselectivity to Markovnikov product | Addition of H-phosphinates to alkynes | nih.gov |
| Free-Radical Addition | Reagent Stoichiometry | Favors anti-Markovnikov product, avoids polymerization | Addition of H-phosphonates to alkenes | nih.gov |
| Cross-Coupling | Catalyst/Ligand Choice | Reduces unwanted reduction byproducts | Pd(OAc)₂/dppp for coupling anilinium hypophosphite | organic-chemistry.org |
Advanced Derivatization and Functionalization of Phenethylphosphinic Acid
Strategies for Chemical Derivatization of Phenethylphosphinic Acid
Chemical derivatization of this compound primarily targets the reactive P-OH and P-H bonds of the phosphinic acid group. These modifications are employed to create esters and amides, thereby altering the compound's polarity, solubility, and reactivity.
One of the most common derivatization strategies is esterification . This reaction typically involves the condensation of the phosphinic acid with an alcohol. olabs.edu.inathabascau.ca The Fischer-Speier esterification method, which uses an alcohol in the presence of an acid catalyst, is a conventional approach. chemistrysteps.comlibretexts.org This process is reversible and often requires heating under reflux to achieve equilibrium. libretexts.org The reaction converts the hydrophilic phosphinic acid group into a more lipophilic phosphinate ester. The general mechanism involves the protonation of the phosphinic acid, followed by a nucleophilic attack from the alcohol. chemistrysteps.comresearchgate.net
Another significant derivatization strategy is the formation of phosphinic amides . This involves the reaction of the phosphinic acid with a primary or secondary amine. pulsus.com Direct reaction is often inefficient, so coupling agents or prior activation of the phosphinic acid is necessary. pulsus.comafjbs.com For instance, the phosphinic acid can be converted into a more reactive intermediate, such as a phosphinic chloride, which then readily reacts with an amine to form the corresponding amide. These amide derivatives introduce a nitrogen-containing functional group, which can significantly alter the molecule's biological and chemical properties. afjbs.commjcce.org.mk
The table below summarizes common derivatization reactions for phosphinic acids.
| Derivatization Type | Reagents | Functional Group Formed |
| Esterification | Alcohol (R'-OH), Acid Catalyst | Phosphinate Ester (-P(O)(OR')R) |
| Amidation | Amine (R'R''NH), Activating Agent | Phosphinic Amide (-P(O)(NR'R'')R) |
These derivatization techniques are fundamental in synthetic organic chemistry for modifying carboxylic acids and their analogues, like phosphinic acids, to enhance their utility in various scientific fields. libretexts.orgjfda-online.com
Synthesis of this compound Analogues with Modified Functionality
The synthesis of this compound analogues allows for the exploration of structure-activity relationships by introducing specific functional groups or altering the core structure. These modifications can be made to either the phenyl ring or the ethyl-phosphinic acid chain.
A key method for synthesizing the core structure of this compound and its analogues involves the use of Grignard reagents. For example, the reaction of phenethylmagnesium bromide with a chlorophosphite, such as diethyl chlorophosphite, yields the corresponding phosphinate ester. nih.govacs.org Subsequent hydrolysis of the ester produces the desired this compound. This approach is versatile and allows for the use of substituted phenethylmagnesium bromide reagents to create a variety of analogues with modifications on the phenyl ring.
Palladium-catalyzed cross-coupling reactions offer another sophisticated strategy for synthesizing functionalized analogues. liverpool.ac.uk For instance, a study describes the synthesis of (4-(allyloxy)phenethyl)phosphinic acid. This synthesis involves the palladium-catalyzed coupling of a protected iodophenol with an alkene, followed by the introduction of the phosphinic acid group. Such methods provide access to a wide range of analogues with precisely placed functional groups that would be difficult to introduce using other methods. liverpool.ac.uk
The research into analogues extends to creating bioisosteres, where the phosphinic acid group replaces a carboxylic acid moiety in biologically active molecules to potentially improve their properties. nih.govacs.org The synthesis of phosphonic acid analogues of amino acids like phenylalanine has also been explored, indicating a broader interest in phosphorus-containing mimics of biologically relevant structures. nih.gov
The following table details examples of synthesized analogues and the methods used.
| Analogue Name | Synthetic Method | Precursors |
| Ethyl phenethylphosphinate | Grignard Reaction | Phenethylmagnesium bromide, Diethyl chlorophosphite |
| (4-(allyloxy)phenethyl)phosphinic acid | Palladium-catalyzed cross-coupling | (4-iodophenoxy)(triisopropyl)silane, Allylboronic acid pinacol (B44631) ester, Hypophosphorous acid |
These synthetic efforts are crucial for developing new compounds with tailored properties for research in medicinal chemistry and materials science.
Coordination Chemistry of Phenethylphosphinic Acid and Its Complexes
Phenethylphosphinic Acid as a Ligand in Metal Coordination
This compound, upon deprotonation, forms the phenethylphosphinate anion, [C₆H₅CH₂CH₂(H)PO₂]⁻. This anion acts as a versatile ligand in metal coordination chemistry, primarily through its two oxygen atoms. The phosphinate group, R(H)PO₂⁻, is classified as a hard donor ligand due to the high electronegativity of the oxygen atoms, leading to a strong affinity for hard and borderline metal ions such as transition metals and lanthanides.
The coordination versatility of phosphinate ligands is extensive. While they can, in principle, act as monodentate or chelating ligands, their most prevalent role is as a bridging ligand, connecting two or more metal centers. wikipedia.org This bridging capability is the foundation for the formation of extended one-, two-, or three-dimensional structures. mdpi.comnih.gov The common coordination modes of the phosphinate group that are applicable to phenethylphosphinate include:
μ₂-Bridging: The two oxygen atoms of a single phosphinate group bind to two different metal centers, forming a P-O-M linkage. This is a very common motif that leads to the formation of coordination polymers.
Double O-P-O Bridge: Two phosphinate ligands can bridge two metal ions, creating stable eight-membered dimetallacyclic rings {M₂(O₂PR₂)₂}. mdpi.com
The conformational flexibility of the phosphinate group, allowing for rotation around the P-C bond, enables it to adapt to the geometric preferences of various metal centers, facilitating the construction of diverse and stable coordination networks. mdpi.com
Synthesis and Structural Characterization of Phenethylphosphinate Metal Complexes
The synthesis of metal complexes with phosphinate ligands like phenethylphosphinate generally involves straightforward reaction pathways. mdpi.comscispace.comnih.gov A common method is the reaction of a soluble metal salt (e.g., chloride, nitrate, or perchlorate) with the phosphinic acid or its corresponding salt in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting products are typically crystalline solids that are stable in air.
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the phosphinate ligand. The P=O and P-O stretching frequencies in the free ligand are altered upon coordination to a metal center.
Elemental Analysis: Confirms the stoichiometric ratio of metal, ligand, and any co-ligands or solvent molecules in the complex.
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complex and the loss of solvent molecules or ligand decomposition at higher temperatures.
Mononuclear and Polynuclear Coordination Assemblies
The structure of metal phosphinate complexes, whether mononuclear or polynuclear, is largely dictated by the metal-to-ligand ratio, the nature of the metal ion, and the presence of any ancillary ligands.
Mononuclear Complexes: The formation of discrete, mononuclear phenethylphosphinate complexes would be relatively uncommon due to the strong tendency of the phosphinate group to act as a bridge. nih.gov Achieving mononuclear species, such as [M(phenethylphosphinate)ₙLₘ] (where L is a bulky, non-bridging co-ligand), would likely require the use of sterically demanding ancillary ligands that occupy coordination sites on the metal and prevent the formation of extended polymeric networks. nih.gov
Polynuclear Coordination Assemblies: The vast majority of structurally characterized metal phosphinate complexes are polynuclear. mdpi.comresearchgate.net The μ₂-bridging capability of the phenethylphosphinate ligand is expected to lead to the formation of coordination polymers with various dimensionalities:
1D Chains: Metal ions linked by single or double phosphinate bridges can form infinite zigzag or linear chains.
2D Layers: Cross-linking of 1D chains through additional ligand bridges or different coordination modes can result in layered structures.
3D Frameworks: The inclusion of additional multi-directional linker ligands or the inherent geometry of the metal-phosphinate connection can lead to the formation of three-dimensional metal-organic frameworks (MOFs). mdpi.comnih.gov
The table below presents representative structural data for analogous metal phosphinate systems, which can be considered indicative of the values that would be expected for phenethylphosphinate complexes.
| Metal Ion | Dimensionality | Coordination Geometry | M-O Bond Length (Å) | Reference System |
|---|---|---|---|---|
| Sm(III) | 2D Polymer | Pseudo-octahedral | 2.27 - 2.31 | Ferrocenyl-bis(phosphinate) mdpi.com |
| Co(II) | 3D Framework | Octahedral | ~2.10 | Ferrocenyl-bis(phosphinate) mdpi.com |
| Mn(II) | Mononuclear | Distorted Tetrahedral | ~2.03 | Teflate Complex nih.gov |
Ligand Field Effects and Electronic Properties in Phenethylphosphinate Complexes
The electronic and magnetic properties of transition metal complexes are governed by the interaction between the metal's d-orbitals and the electric field created by the surrounding ligands, a concept described by Ligand Field Theory (LFT). wikipedia.orguci.edu
As a ligand with oxygen donor atoms, phenethylphosphinate is considered a weak-field ligand. This has several important consequences for the electronic structure of its complexes: libretexts.org
Ligand Field Splitting (Δ): It will induce a relatively small energy separation between the d-orbitals (the ligand field splitting parameter, Δ).
Spin State: For transition metals with d⁴–d⁷ electron configurations, the small Δ value is typically less than the electron pairing energy (P). Consequently, electrons will prefer to occupy the higher-energy d-orbitals before pairing up in the lower-energy ones. This results in the formation of high-spin complexes. libretexts.orgyoutube.com
These features directly influence the magnetic and spectroscopic properties of the complexes.
Magnetic Properties: High-spin complexes possess the maximum number of unpaired electrons, leading to significant paramagnetism. gcnayanangal.comhcpgcollege.edu.indalalinstitute.com The effective magnetic moment (μ_eff) of a phenethylphosphinate complex can be predicted using the spin-only formula and measured experimentally (e.g., with a Gouy balance or SQUID magnetometer) to confirm the high-spin state. Weak antiferromagnetic interactions between metal centers bridged by the phosphinate ligands are also possible in polynuclear structures. researchgate.net
Electronic Spectra: The color of transition metal complexes arises from electronic transitions between the split d-orbitals. Because phenethylphosphinate is a weak-field ligand, the energy gap (Δ) is small, meaning it will absorb lower-energy light (in the red/infrared part of the spectrum). This typically results in complexes that appear green, blue, or violet. The electronic absorption spectra would be expected to show broad, low-intensity bands corresponding to these d-d transitions.
The following table summarizes the expected electronic properties for hypothetical first-row transition metal complexes with a phenethylphosphinate ligand in an octahedral geometry.
| Metal Ion (Configuration) | Expected Spin State | Predicted μ_eff (Spin-Only, μ_B) | Expected d-d Transitions |
|---|---|---|---|
| Cr(III) (d³) | High-Spin | 3.87 | Yes |
| Mn(II) (d⁵) | High-Spin | 5.92 | Yes (Very weak, spin-forbidden) |
| Fe(II) (d⁶) | High-Spin | 4.90 | Yes |
| Co(II) (d⁷) | High-Spin | 3.87 | Yes |
| Ni(II) (d⁸) | High-Spin | 2.83 | Yes |
| Cu(II) (d⁹) | High-Spin | 1.73 | Yes |
Catalytic Applications of Phenethylphosphinic Acid and Its Derivatives
Phenethylphosphinic Acid as a Brønsted or Lewis Acid Catalyst
The catalytic activity of this compound as an acid catalyst is primarily rooted in its nature as a Brønsted acid. The hydroxyl group attached to the phosphorus atom can act as a proton donor. While phosphorus compounds can exhibit Lewis acidity, particularly P(III) and certain P(V) species like phosphonium (B103445) cations, phosphinic acids such as this compound predominantly function as Brønsted acids.
As a Brønsted acid, the P-OH group can protonate substrates, thereby activating them for subsequent reactions. The acidity of phosphinic acids is influenced by the electronic properties of the organic groups attached to the phosphorus atom. This property has been explored in various organic transformations. For instance, chiral C2-symmetric phosphinic acids, structurally related to this compound, have been designed and synthesized. These catalysts, featuring sterically demanding perfluoroalkyl groups, were successfully applied in asymmetric Friedel–Crafts reactions, affording high yields and enantioselectivities. In one study, a chiral perfluoroalkyl phosphinic acid catalyst provided the product in up to 89% yield and 82% enantiomeric excess, outperforming the parent phosphoric acid catalyst.
Furthermore, a hybrid Brønsted acid catalyst incorporating both aryl phosphinic acid and phosphoric acid moieties has been developed. This catalyst demonstrated high efficiency in the hetero-Diels–Alder reaction of aldehyde hydrates with Danishefsky's diene, highlighting the catalytic potential of the phosphinic acid group in promoting C-C bond formation.
Role of this compound-Based Ligands in Transition Metal Catalysis
The deprotonated form of this compound, the phenethylphosphinate anion, can act as a ligand, coordinating to transition metal centers to form catalytically active complexes. The phosphinate group can coordinate in a monodentate or bidentate fashion, influencing the steric and electronic environment of the metal center, which in turn dictates the activity and selectivity of the catalyst.
In homogeneous catalysis, metal complexes containing phosphinate ligands are utilized in a variety of organic transformations. Although research specifically detailing phenethylphosphinate ligands is limited, the broader class of metal phosphonate (B1237965) and phosphinate complexes has been investigated for applications in catalysis. These hybrid materials combine the features of organic and inorganic components, offering unique chemical and physical properties.
For example, rhodium complexes of phosphonate-containing 2,2′-bipyridine ligands have been used for the chemoselective hydrogenation of unsaturated ketones. One such catalyst demonstrated 85% substrate conversion and 100% selectivity for the hydrogenation of the C=C bond over the C=O group. Similarly, copper(I) complexes with phosphonate-functionalized phenanthroline ligands have shown catalytic activity in coupling reactions. The general reactivity of these systems suggests that complexes of phenethylphosphinate could be effective catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation.
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts.
One common approach is the use of polymer supports. Polymer-supported phosphinic acids can be prepared by the functionalization of pre-existing polymers, such as polystyrene, or by the polymerization of monomers containing the phosphinic acid moiety. These materials have been studied for their ability to act as solid-supported catalysts or as ligands for metal immobilization. For instance, a reusable polymer-supported palladium catalyst was developed for the synthesis of H-phosphinic acids, demonstrating good yields under mild conditions and tolerance to air and water.
Another significant class of heterogeneous materials is metal phosphonates. Zirconium phosphates and phosphonates are recognized as promising solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. In these materials, the P-OH groups on the surface provide Brønsted acidity, while the metal centers (e.g., Zr⁴⁺) can act as Lewis acid sites. These materials have been employed as catalysts for various reactions and as supports for immobilizing catalytically active metal ions and nanoparticles, enhancing their stability, recovery, and reuse.
Organocatalytic Reactivity Involving this compound Motifs
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. While chiral phosphoric acids are a well-established class of organocatalysts, derivatives of phosphinic acids have also demonstrated significant potential.
Chiral phosphinic acids can act as bifunctional catalysts, using the Brønsted acidic P-OH group to activate an electrophile and a Lewis basic site (like the phosphoryl oxygen) to orient a nucleophile. This dual activation is a key principle in many organocatalytic reactions. Research has shown that H-phosphinates (the tautomeric form of secondary phosphine (B1218219) oxides) can be used as nucleophiles in asymmetric reactions. For example, the phospha-Mannich reaction of H-phosphinates with N-tosylimines, catalyzed by guanidinium (B1211019) salts, has been used to synthesize α-aminophosphine oxides and phosphinates.
The application of chiral organocatalysts in phospha-Michael reactions is another important area. The addition of phosphorus nucleophiles to compounds with activated C=C bonds can be catalyzed by chiral acids or bases. For example, the reaction between β,γ-unsaturated α-ketoesters and H-phosphinates can be catalyzed by a chiral squaramide catalyst, yielding products with high enantioselectivity.
Below is a table summarizing the results of an organocatalytic asymmetric phospha-Mannich reaction using H-phosphinates.
| Entry | R¹ Group of Imine | R² Group of H-phosphinate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Phenyl | 95 | 94 |
| 2 | 4-Nitrophenyl | Phenyl | 96 | 92 |
| 3 | 4-Bromophenyl | Phenyl | 97 | 95 |
| 4 | 2-Naphthyl | Phenyl | 94 | 96 |
| 5 | Phenyl | Ethyl | 92 | 90 |
Table based on representative data from the field of asymmetric organocatalysis involving phosphinates.
This reactivity underscores the potential of catalysts and reagents bearing the this compound motif in stereoselective, metal-free transformations.
Supramolecular Assemblies and Material Science Contributions of Phenethylphosphinic Acid
Non-Covalent Interactions and Supramolecular Recognition Involving Phenethylphosphinic Acid
The supramolecular chemistry of this compound is fundamentally governed by a variety of non-covalent interactions. The phosphinic acid group is a potent hydrogen bond donor and acceptor, readily forming strong, directional hydrogen bonds. These interactions are crucial in the formation of dimers, chains, and more complex networks in the solid state. The oxygen atoms of the P=O group act as hydrogen bond acceptors, while the hydroxyl proton serves as a donor.
Supramolecular recognition is a key aspect of these interactions, where the specific geometry and electronic properties of the this compound molecule allow it to selectively interact with other molecules or ions. This recognition is highly dependent on the complementarity of shapes, sizes, and interaction sites between the host (this compound assembly) and the guest molecule.
Table 1: Key Non-Covalent Interactions Involving this compound
| Interaction Type | Description | Participating Groups |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom like oxygen. | P=O (acceptor), P-OH (donor) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings of the phenethyl group |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Phenethyl group |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |
| C-H···π Interactions | A type of weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | C-H bonds of the ethyl chain and the phenyl ring |
Design and Construction of Supramolecular Architectures with Phosphinic Acid Components
The predictable and robust nature of the hydrogen bonding in phosphinic acids makes them excellent building blocks for the rational design and construction of supramolecular architectures. By controlling factors such as solvent, temperature, and the presence of co-formers, it is possible to direct the self-assembly of this compound into specific, desired structures.
For instance, in non-polar solvents, the formation of hydrogen-bonded dimers is often favored. In the solid state, these dimers can further assemble into one-dimensional chains or two-dimensional sheets through additional weaker interactions. The introduction of complementary molecules, capable of forming specific hydrogen bonds or other non-covalent interactions with this compound, can lead to the formation of co-crystals with unique structures and properties.
The principles of crystal engineering are employed to predict and control the packing of molecules in the crystalline state. By understanding the hierarchy and strength of the various intermolecular interactions, researchers can design new crystalline materials with desired properties such as specific porosity, thermal stability, or optical characteristics. The phenethyl group's conformational flexibility also adds a layer of complexity and tunability to the resulting supramolecular structures.
Integration of this compound into Advanced Materials
The ability of this compound to form well-defined supramolecular assemblies has led to its exploration as a component in a variety of advanced materials. Its integration can impart specific functionalities and enhance the performance of these materials.
Role in Functional Materials
This compound and its derivatives are being investigated for their role in the development of functional materials such as:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The phosphinic acid group can act as a ligand, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. These materials can exhibit properties like porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.
Hybrid Organic-Inorganic Materials: By forming self-assembled monolayers on the surfaces of metal oxides, this compound can modify the surface properties of these inorganic materials. This can improve their compatibility with organic components in hybrid devices, enhance their stability, or introduce new functionalities.
Polymers: this compound can be incorporated into polymer structures, either as a monomer or as a functional additive. This can enhance the thermal stability, flame retardancy, or ion-conducting properties of the polymer.
Table 2: Examples of Functional Materials Incorporating Phosphinic Acid Moieties
| Material Type | Role of Phosphinic Acid | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination | Gas storage, catalysis, sensing |
| Surface-Modified Nanoparticles | Surface functionalization via self-assembled monolayers | Improved dispersibility, biocompatibility |
| Flame Retardant Polymers | Additive to enhance fire resistance | Electronics, construction materials |
| Proton-Conducting Membranes | Component of ion-exchange membranes | Fuel cells, batteries |
Self-Assembly in Materials Science Applications
The self-assembly of this compound is a powerful tool for the bottom-up fabrication of nanostructured materials. The spontaneous organization of molecules into ordered structures can be harnessed for various applications in materials science.
One significant area of application is the formation of self-assembled monolayers (SAMs) on various substrates. When a substrate, such as a metal oxide surface, is exposed to a solution of this compound, the phosphinic acid headgroups can bind to the surface, while the phenethyl tails orient themselves away from it. This results in a highly ordered, dense molecular layer that can alter the surface energy, wettability, and electronic properties of the substrate. Such SAMs are crucial in applications like organic electronics, where they can be used to modify electrode surfaces to improve charge injection or extraction efficiency.
Furthermore, the self-assembly of this compound in solution can lead to the formation of various nanostructures, such as micelles, vesicles, or nanofibers, depending on the concentration and solvent conditions. These self-assembled structures can be used as templates for the synthesis of other nanomaterials or as delivery vehicles for active molecules.
Theoretical and Computational Studies on Phenethylphosphinic Acid Chemistry
Quantum Chemical Characterization of Phenethylphosphinic Acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for characterizing the intrinsic properties of a molecule like this compound at the atomic level. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, a wide range of molecular properties.
A primary step in the quantum chemical characterization is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For this compound, this would reveal the precise P-C, P=O, and P-OH bond lengths and the orientation of the phenethyl group relative to the phosphinic acid moiety.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals can predict the sites most susceptible to electrophilic or nucleophilic attack.
Vibrational frequency analysis is another output of quantum chemical calculations. The computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data. researchgate.net These calculations can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and help assign specific vibrational modes, such as the characteristic P=O stretching frequency.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data are representative values based on DFT calculations for similar organophosphorus acids and are intended for illustrative purposes.)
| Property | Method | Calculated Value |
| P=O Bond Length | B3LYP/6-311G(d,p) | 1.23 Å |
| P-OH Bond Length | B3LYP/6-311G(d,p) | 1.58 Å |
| HOMO Energy | B3LYP/6-311G(d,p) | -7.2 eV |
| LUMO Energy | B3LYP/6-311G(d,p) | -0.5 eV |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 6.7 eV |
| P=O Vibrational Frequency | B3LYP/6-311G(d,p) | 1250 cm⁻¹ |
Computational Modeling of Reaction Mechanisms for this compound Transformations
Computational modeling is a powerful technique for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions such as esterification or complexation.
The primary goal of such modeling is to map the potential energy surface of the reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the energy maximum along the minimum energy pathway connecting reactants and products, and its structure reveals the critical geometry of the reacting species at the point of bond-making and bond-breaking.
Table 2: Illustrative Reaction Energy Profile for a Hypothetical Transformation (Note: Data are for a generic, illustrative reaction: this compound + Reagent → Product. Energies are relative.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 | First energy barrier | +15.2 |
| Intermediate | Transient species | -5.4 |
| Transition State 2 | Second energy barrier | +12.8 |
| Products | Final products of the reaction | -10.7 |
Theoretical Insights into Ligand-Metal Interactions in Phenethylphosphinate Complexes
Upon deprotonation, this compound forms the phenethylphosphinate anion, which can act as a ligand, coordinating to metal centers to form a variety of complexes. Theoretical methods provide deep insights into the nature of the bonding between the phosphinate ligand and the metal ion.
Energy Decomposition Analysis (EDA) is a particularly useful computational tool for this purpose. EDA partitions the total interaction energy between the metal and the ligand into physically meaningful components, such as electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent character). researchgate.net This allows for a quantitative understanding of what holds the complex together. Studies on other metal-ligand complexes have shown that the interaction is often dominated by the electrostatic attraction between the charged metal ion and the ligand. mdpi.com
Natural Bond Orbital (NBO) analysis is another method used to probe ligand-metal interactions. NBO analysis examines charge transfer between the ligand's filled orbitals and the metal's empty orbitals (and vice versa), providing a detailed picture of the donor-acceptor interactions that contribute to the covalent character of the bond. semanticscholar.org For a phenethylphosphinate ligand, this would typically involve donation from the oxygen lone pair orbitals to vacant d-orbitals on the metal center.
These computational approaches can help rationalize the stability of different coordination modes (e.g., monodentate vs. bidentate bridging) and predict how changes to the ligand structure or the metal ion would affect the properties of the resulting complex.
Table 3: Illustrative Energy Decomposition Analysis for a [M(phenethylphosphinate)] Complex (Note: Values are representative for a generic metal-phosphinate interaction.)
| Interaction Component | Description | Energy (kcal/mol) |
| ΔEelstat | Electrostatic Attraction | -150.5 |
| ΔEPauli | Pauli (Steric) Repulsion | +95.2 |
| ΔEorb | Orbital (Covalent) Interaction | -40.8 |
| ΔEint | Total Interaction Energy | -96.1 |
Conformational Analysis and Energetic Landscapes
This compound is a flexible molecule due to the presence of several single bonds around which rotation can occur, particularly within the phenethyl side chain. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.
Computational methods can be used to systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to local minima on this surface. This is often done by systematically rotating key dihedral angles and performing a geometry optimization at each step. The result is an energetic landscape that shows which conformations are most favorable.
Table 4: Illustrative Low-Energy Conformers of this compound (Note: Dihedral angles and energies are hypothetical values for illustrative purposes.)
| Conformer | Dihedral Angle 1 (C-C-P-O) | Dihedral Angle 2 (Ph-C-C-P) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 60° (gauche) | 0.00 |
| B | 60° (gauche) | 180° (anti) | 0.85 |
| C | 180° (anti) | 180° (anti) | 1.50 |
Future Research Directions and Interdisciplinary Perspectives in Phenethylphosphinic Acid Chemistry
Expanding Synthetic Scope and Green Chemistry Initiatives
Future synthetic endeavors concerning phenethylphosphinic acid are increasingly guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign methodologies. A primary focus will be the exploration of alternative synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Current research in the broader field of organophosphorus chemistry is actively investigating catalyst-free and solvent-free reaction conditions. These approaches, if successfully applied to the synthesis of this compound, would significantly enhance the environmental profile of its production. For instance, the use of microwave-assisted organic synthesis (MAOS) could offer accelerated reaction times and improved yields while reducing energy input.
Furthermore, the development of one-pot multicomponent reactions represents a promising avenue for the efficient construction of complex this compound derivatives. Such strategies improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage.
Key areas for future research in the green synthesis of this compound and its derivatives are summarized in the table below.
| Research Area | Focus | Potential Impact |
| Alternative Solvents | Investigation of benign solvents such as water, supercritical fluids, and bio-based solvents. | Reduction of volatile organic compound (VOC) emissions and solvent-related waste. |
| Catalyst Development | Design of highly efficient and recyclable catalysts, including heterogeneous and biocatalysts. | Improved reaction efficiency, reduced catalyst waste, and simplified product purification. |
| Energy Efficiency | Exploration of alternative energy sources like microwave and ultrasound irradiation. | Decreased energy consumption and shorter reaction times. |
| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms from the reactants into the final product. | Maximization of resource utilization and minimization of waste generation. |
Exploration of Novel Catalytic Transformations
The phosphorus center in this compound presents opportunities for its application in catalysis, either as a catalyst itself or as a ligand for transition metal complexes. The exploration of its catalytic potential is a burgeoning area of research with the potential to unlock new chemical transformations.
As a Brønsted acid, this compound could potentially catalyze a range of organic reactions, including esterifications, transesterifications, and aldol-type condensations. The steric and electronic properties conferred by the phenethyl group may offer unique selectivity compared to other phosphinic acid catalysts.
Moreover, derivatives of this compound can be designed as chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure ligands could enable the development of highly selective catalysts for the production of chiral molecules, which are of significant importance in the pharmaceutical and agrochemical industries. The phenethyl group can be readily functionalized, allowing for the fine-tuning of the ligand's steric and electronic environment to optimize catalytic performance.
Future research will likely focus on the following areas:
Organocatalysis: Investigating the use of this compound and its derivatives as metal-free catalysts for various organic transformations.
Ligand Synthesis: Designing and synthesizing novel chiral and achiral ligands based on the this compound scaffold for transition metal catalysis.
Mechanistic Studies: Elucidating the mechanisms of catalytic reactions involving this compound to enable the rational design of more efficient catalysts.
Advanced Materials Development from Phosphinic Acid Derivatives
The incorporation of the this compound moiety into polymeric structures and other materials can impart unique and desirable properties. The phosphorus atom can enhance fire retardancy, improve thermal stability, and provide sites for metal coordination, while the phenethyl group can influence properties such as solubility, processability, and intermolecular interactions.
In the field of polymer chemistry, this compound and its esters can be utilized as monomers or additives. As a reactive monomer, it can be copolymerized with other vinyl or acrylic monomers to create functional polymers with tailored properties. As an additive, it can be blended with existing polymers to improve their flame resistance, a critical attribute for materials used in electronics, construction, and transportation.
Furthermore, the phosphinic acid group can serve as a versatile anchor for surface modification. By grafting this compound onto the surface of inorganic materials such as metal oxides, it is possible to alter their surface properties, for example, to improve their dispersion in polymer matrices or to create surfaces with specific functionalities.
Prospective research directions in materials science include:
| Material Type | Potential Application | Key Properties Conferred by this compound |
| Flame Retardant Polymers | Electronics, construction, textiles | Improved fire safety through char formation and radical trapping mechanisms. |
| Functional Coatings | Corrosion protection, adhesion promotion | Enhanced substrate adhesion and barrier properties due to the coordinating ability of the phosphinic acid group. |
| Hybrid Organic-Inorganic Materials | Catalysis, sensing, separation | Tunable properties arising from the combination of the organic phenethyl group and an inorganic framework. |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | The phosphinic acid group can act as a linker to construct porous crystalline materials with high surface areas. |
Computational Predictions for Molecular Design and Reactivity
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials based on this compound. These methods provide valuable insights into molecular structure, properties, and reactivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties for this compound and its derivatives. These include geometric parameters, electronic structure, vibrational frequencies, and thermochemical data. Such calculations are crucial for understanding the fundamental aspects of bonding and reactivity.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. These simulations provide information on conformational preferences, intermolecular interactions, and transport properties, which are essential for designing materials with specific macroscopic properties.
Key applications of computational methods in the study of this compound are outlined below:
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of chemical reactions involving this compound, helping to identify transition states and intermediates and to understand the factors that control reaction rates and selectivity.
Rational Design of Catalysts and Ligands: By modeling the interactions between a catalyst and its substrates, computational methods can aid in the design of new catalysts with improved activity and selectivity.
Prediction of Material Properties: Computational simulations can be used to predict the bulk properties of materials containing this compound derivatives, such as their mechanical strength, thermal stability, and transport properties, thus guiding the design of new advanced materials.
Q & A
Q. What are the standard synthetic routes for phenethylphosphinic acid, and how can reproducibility be ensured?
this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps meticulously. Include characterization data (NMR, IR, mass spectrometry) for intermediates and final products. Cross-reference protocols with established methods for analogous phosphinic acids . For multi-step syntheses, provide detailed procedures in supplementary materials to avoid overcrowding the main text .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
Use P NMR to confirm the phosphinic acid moiety (δ ~20–40 ppm) and H/C NMR to verify the phenethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies P–H and P=O bonds. Compare data with PubChem or DSSTox entries for phenylphosphinic acid derivatives to resolve ambiguities .
Q. How can this compound’s stability be assessed under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC or TLC and quantify using calibration curves. For aqueous solutions, measure pH-dependent stability over time. Report deviations from stability profiles of structurally similar compounds (e.g., phenylphosphonic acid) .
Advanced Research Questions
Q. What computational tools predict this compound’s reactivity in catalytic or biochemical systems?
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior. Tools like Gaussian or ORCA integrate databases (e.g., Reaxys, Pistachio) to simulate reaction pathways. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How can contradictory data in this compound’s biological activity be resolved?
Cross-validate assays (e.g., enzyme inhibition, cytotoxicity) using multiple cell lines or in vitro/in vivo models. Apply statistical frameworks (ANOVA, Bayesian analysis) to distinguish experimental noise from true biological variation. Compare findings with class-level data for organophosphorus compounds to identify trends .
Q. What strategies optimize this compound’s selectivity in metal chelation studies?
Design competitive binding assays with EDTA or DTPA as controls. Use X-ray crystallography or EXAFS to determine coordination geometry. Vary pH and ionic strength to mimic physiological conditions, and correlate selectivity with ligand pKa values .
Q. How do steric and electronic effects in this compound influence its performance as a flame retardant or catalyst?
Perform structure-activity relationship (SAR) studies by synthesizing derivatives with substituted phenyl groups. Measure thermal degradation (TGA) and catalytic efficiency (TOF, TON). Pair experimental data with computational electrostatic potential maps to isolate key electronic contributors .
Q. What methodologies validate this compound’s environmental fate in ecotoxicological studies?
Use C-labeled analogs to track biodegradation pathways in soil/water systems. Quantify metabolites via LC-MS/MS and compare degradation rates with EPA DSSTox models. Apply QSAR (quantitative structure-activity relationship) to predict bioaccumulation potential .
Methodological Considerations
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from supplementary details (synthetic procedures, raw spectra) .
- Literature Gaps : When existing data are sparse, extrapolate from structurally related compounds (e.g., phenylphosphonic acid) but explicitly state limitations .
- Ethical Compliance : For biological studies, adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
